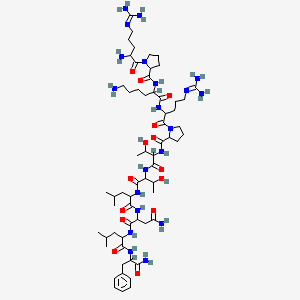

H-DL-Arg-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-xiThr-DL-xiThr-DL-Leu-DL-Asn-DL-Leu-DL-Phe-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

JIP-1 (153-163) es un inhibidor peptídico derivado de la proteína 1 que interactúa con JNK (JIP-1). Este compuesto inhibe específicamente la vía de la quinasa N-terminal de c-Jun (JNK), que participa en varios procesos celulares como la inflamación, la apoptosis y las respuestas al estrés. La secuencia peptídica de JIP-1 (153-163) se basa en los residuos 153-163 de la proteína JIP-1, lo que la convierte en un inhibidor específico con alta especificidad para JNK .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de JIP-1 (153-163) generalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye:

Carga de Resina: El aminoácido inicial se une a una resina.

Desprotección y Acoplamiento: El grupo protector N-terminal se elimina y el siguiente aminoácido se acopla utilizando agentes activadores como HBTU o DIC.

Escisión y Purificación: El péptido completo se escinde de la resina y se purifica utilizando técnicas como HPLC.

Métodos de Producción Industrial

Para la producción a escala industrial, el método SPPS se amplía con sintetizadores de péptidos automatizados. Esto asegura un alto rendimiento y pureza. El proceso se optimiza para minimizar las reacciones secundarias y maximizar la eficiencia de cada paso de acoplamiento. La producción industrial también implica rigurosos controles de calidad para garantizar la consistencia y el cumplimiento de las normas reguladoras .

Análisis De Reacciones Químicas

Tipos de Reacciones

JIP-1 (153-163) principalmente experimenta la formación de enlaces peptídicos durante su síntesis. También puede participar en otras reacciones como:

Oxidación: Los residuos de metionina se pueden oxidar a metionina sulfóxido.

Reducción: Los enlaces disulfuro, si están presentes, se pueden reducir a tioles libres.

Sustitución: Los residuos de aminoácidos se pueden sustituir para crear análogos con diferentes propiedades.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno o ácido performico.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Derivados de aminoácidos con grupos protectores compatibles con SPPS.

Productos Mayores

Los productos principales de estas reacciones son péptidos modificados con grupos funcionales o secuencias alteradas, que se pueden utilizar para estudiar las relaciones estructura-actividad o mejorar la estabilidad y la eficacia del péptido .

Aplicaciones Científicas De Investigación

Química

En química, JIP-1 (153-163) se utiliza como un péptido modelo para estudiar las técnicas de síntesis de péptidos y los efectos de las modificaciones de secuencia en las propiedades de los péptidos.

Biología

En la investigación biológica, JIP-1 (153-163) se utiliza para investigar la vía de señalización de JNK. Ayuda a comprender cómo JNK regula los procesos celulares y cómo su inhibición puede afectar el comportamiento celular.

Medicina

Médicamente, JIP-1 (153-163) se explora por sus posibles aplicaciones terapéuticas en enfermedades donde la vía de JNK está desregulada, como enfermedades neurodegenerativas, cáncer y afecciones inflamatorias.

Industria

En la industria farmacéutica, JIP-1 (153-163) sirve como un compuesto líder para desarrollar nuevos inhibidores de JNK con propiedades farmacocinéticas y farmacodinámicas mejoradas .

Mecanismo De Acción

JIP-1 (153-163) ejerce sus efectos uniéndose a la enzima JNK, evitando su interacción con los sustratos. Esta inhibición bloquea la fosforilación de c-Jun y otros objetivos posteriores, modulando así las respuestas celulares mediadas por la vía de JNK. Los objetivos moleculares incluyen varios factores de transcripción y proteínas involucradas en la apoptosis y las respuestas al estrés .

Comparación Con Compuestos Similares

Compuestos Similares

SP600125: Un inhibidor de JNK de molécula pequeña.

AS601245: Otro inhibidor de JNK con una estructura química diferente.

CEP-1347: Un inhibidor de quinasa de linaje mixto que también afecta la vía de JNK.

Singularidad

JIP-1 (153-163) es único debido a su naturaleza peptídica, lo que permite una alta especificidad y efectos mínimos fuera del objetivo en comparación con los inhibidores de moléculas pequeñas. Su diseño basado en la secuencia proporciona un enfoque específico para inhibir JNK, convirtiéndolo en una herramienta valiosa tanto en investigación como en contextos terapéuticos .

¡Si tiene alguna otra pregunta o necesita más detalles, no dude en preguntar!

Propiedades

Fórmula molecular |

C61H104N20O14 |

|---|---|

Peso molecular |

1341.6 g/mol |

Nombre IUPAC |

2-[[2-[[2-[[2-[[1-[2-[[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]butanediamide |

InChI |

InChI=1S/C61H104N20O14/c1-32(2)28-41(51(87)74-40(49(65)85)30-36-16-8-7-9-17-36)75-53(89)43(31-46(64)84)76-52(88)42(29-33(3)4)77-56(92)47(34(5)82)79-57(93)48(35(6)83)78-55(91)45-22-15-27-81(45)59(95)39(20-13-25-71-61(68)69)73-50(86)38(19-10-11-23-62)72-54(90)44-21-14-26-80(44)58(94)37(63)18-12-24-70-60(66)67/h7-9,16-17,32-35,37-45,47-48,82-83H,10-15,18-31,62-63H2,1-6H3,(H2,64,84)(H2,65,85)(H,72,90)(H,73,86)(H,74,87)(H,75,89)(H,76,88)(H,77,92)(H,78,91)(H,79,93)(H4,66,67,70)(H4,68,69,71) |

Clave InChI |

BWQKOFMNXWAKES-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2R,3S,4R,5S,6S)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one](/img/structure/B10814362.png)

![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10814385.png)

![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo-prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B10814386.png)

![2-methoxy-3,5-dimethyl-6-[(2S,4Z)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one](/img/structure/B10814387.png)

![10-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B10814400.png)

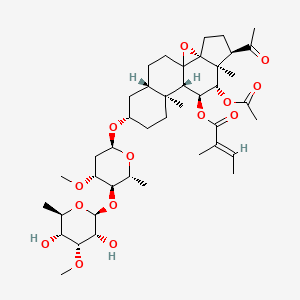

![[6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylbut-2-enoate](/img/structure/B10814407.png)

![[(1S,3R,6S,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B10814420.png)

![21,24,28-Trihydroxy-7-methoxy-5-methyl-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,11,17,20,22,24,27-octaen-9,13-diyne-6-carboxylic acid](/img/structure/B10814422.png)

![(2S,4R,5R,8S,11Z,15R)-21,24,28-trihydroxy-7-methoxy-5-methyl-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,11,17,20,22,24,27-octaen-9,13-diyne-6-carboxylic acid](/img/structure/B10814425.png)

![(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B10814430.png)

![N'-[(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-(naphthalen-2-ylamino)acetohydrazide](/img/structure/B10814438.png)

![[(S)-{[(1S)-1-(4-bromophenyl)ethyl]amino}(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]phosphonic acid](/img/structure/B10814456.png)